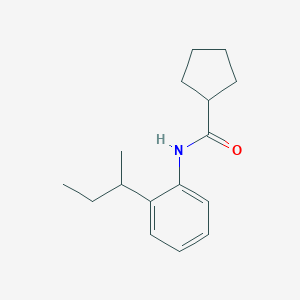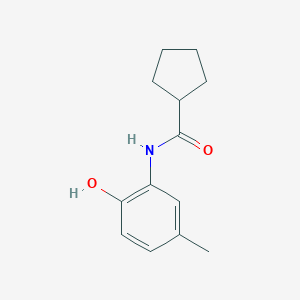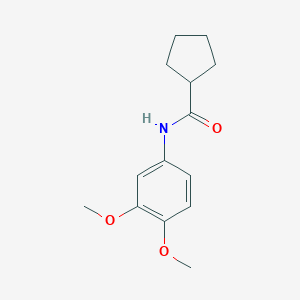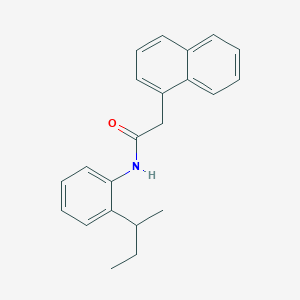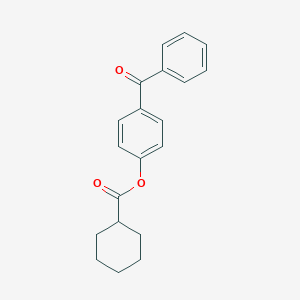
4-Benzoylphenyl cyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzoylphenyl cyclohexanecarboxylate, also known as benzocyclohexane, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields such as medicinal chemistry, material science, and organic synthesis. This compound is a white crystalline solid with a molecular formula of C20H20O2.
Mecanismo De Acción
The mechanism of action of 4-Benzoylphenyl cyclohexanecarboxylatexane is not fully understood, but it is believed to act through multiple pathways. In anti-inflammatory activity, it is believed to inhibit the production of inflammatory cytokines and prostaglandins. In cancer treatment, it is believed to induce apoptosis and inhibit cell proliferation. In Alzheimer's disease, it is believed to inhibit the aggregation of amyloid-beta peptides.
Biochemical and Physiological Effects:
Benzocyclohexane has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory activity and to reduce the levels of inflammatory cytokines and prostaglandins. It has also been shown to have anticancer activity and to induce apoptosis and inhibit cell proliferation in cancer cells. In addition, it has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzocyclohexane has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is commercially available. It has also been shown to have a wide range of biological activities, making it a versatile compound for use in various studies. However, it also has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has limited stability under certain conditions, which can affect its activity in experiments.
Direcciones Futuras
There are several future directions for the study of 4-Benzoylphenyl cyclohexanecarboxylatexane. In medicinal chemistry, further studies are needed to investigate its potential as a treatment for various diseases, including cancer and Alzheimer's disease. In material science, further studies are needed to explore its potential use in the development of new materials, such as liquid crystals and organic light-emitting diodes. In organic synthesis, further studies are needed to explore its potential as a building block for the synthesis of new compounds. Overall, 4-Benzoylphenyl cyclohexanecarboxylatexane has a wide range of potential applications and is an exciting area of research for scientists in various fields.
Aplicaciones Científicas De Investigación
Benzocyclohexane has been studied for its potential use in various scientific fields. In medicinal chemistry, it has been investigated for its potential as an anti-inflammatory agent and as a potential treatment for cancer and Alzheimer's disease. In material science, it has been studied for its potential use in the development of liquid crystals and as a component in organic light-emitting diodes. In organic synthesis, it has been used as a building block for the synthesis of various compounds.
Propiedades
Fórmula molecular |
C20H20O3 |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
(4-benzoylphenyl) cyclohexanecarboxylate |
InChI |
InChI=1S/C20H20O3/c21-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)23-20(22)17-9-5-2-6-10-17/h1,3-4,7-8,11-14,17H,2,5-6,9-10H2 |
Clave InChI |
WPAUFFLEIDRADM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
SMILES canónico |
C1CCC(CC1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

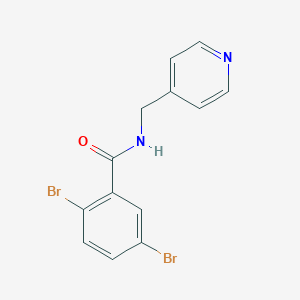

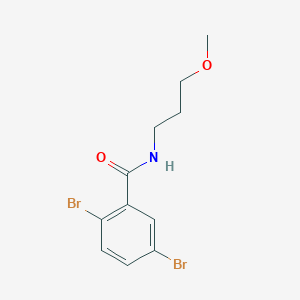
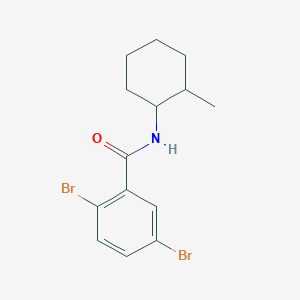

![3-methyl-N-{2-methyl-5-[(3-methylbutanoyl)amino]phenyl}butanamide](/img/structure/B290615.png)
